molecular formula C14H23N5 B11739554 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11739554
M. Wt: 261.37 g/mol
InChI Key: PVWZDIDPJOBHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” is a complex organic molecule featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by its unique structure, which includes methyl and isopropyl groups attached to the pyrazole rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” typically involves multi-step organic reactions. One common method starts with the preparation of the individual pyrazole rings, followed by their functionalization with methyl and isopropyl groups. The final step involves the coupling of these functionalized pyrazole rings through a methylene bridge.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

The compound “(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The pyrazole rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, “(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new pharmaceuticals and understanding biochemical pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, “(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of “(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with varying substituents. Examples include:

  • 1,3-dimethyl-1H-pyrazole
  • 1-methyl-3-(propan-2-yl)-1H-pyrazole
  • Pyrazolopyrimidine compounds

Uniqueness

The uniqueness of “(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” lies in its specific combination of substituents and the methylene bridge connecting the two pyrazole rings. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C14H23N5/c1-10(2)14-6-13(19(5)17-14)8-15-7-12-9-18(4)16-11(12)3/h6,9-10,15H,7-8H2,1-5H3

InChI Key

PVWZDIDPJOBHSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC(=NN2C)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.